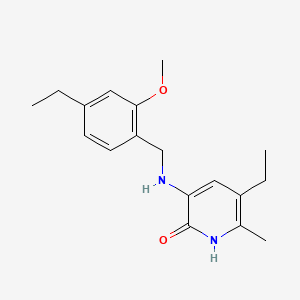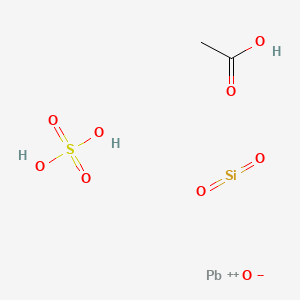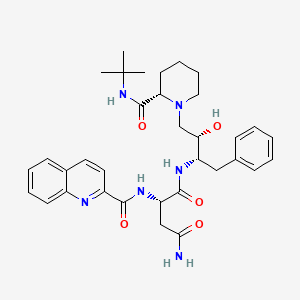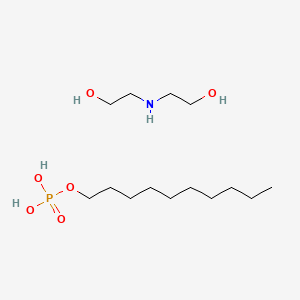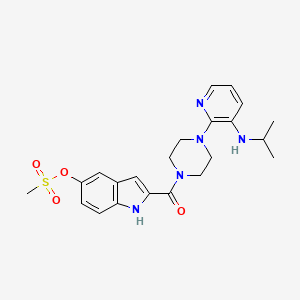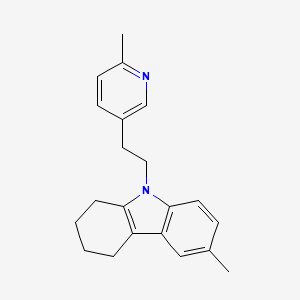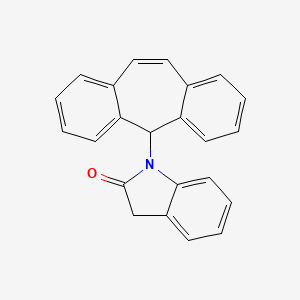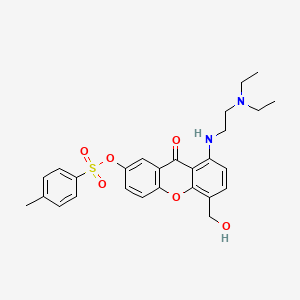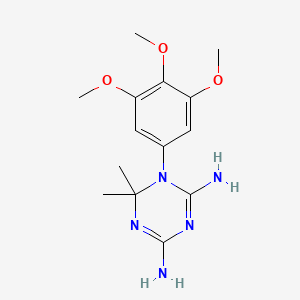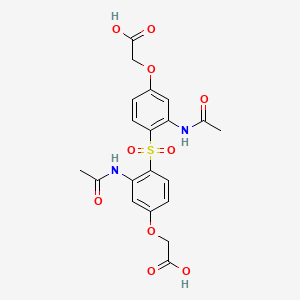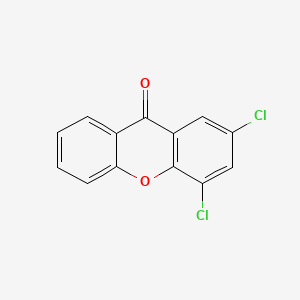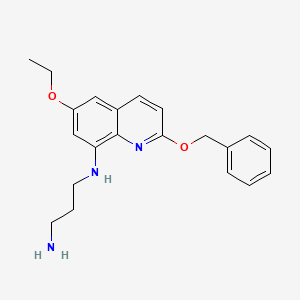
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- is a chemical compound that features a unique combination of purine, morpholine, and methanol moieties. This compound is recognized for its potential in the synthesis of pharmaceutical compounds and other organic molecules, making it a valuable asset in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- typically involves the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by the morpholine moiety.
Introduction of the Methanol Group: The methanol group is added via a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the purine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group on the purine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydro and tetrahydro purine derivatives.
Substitution: Various substituted purine derivatives.
科学的研究の応用
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in nucleotide synthesis and metabolism.
Nucleic Acid Binding: The purine moiety allows it to bind to nucleic acids, potentially interfering with DNA and RNA functions.
Signal Transduction: It may affect cellular signaling pathways by modulating the activity of key proteins.
類似化合物との比較
Similar Compounds
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-ethyl-, (2S-cis)-: Similar structure but with an ethyl group instead of a methyl group.
2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-phenyl-, (2S-cis)-: Contains a phenyl group instead of a methyl group.
Uniqueness
The unique combination of the purine, morpholine, and methanol moieties in 2-Morpholinemethanol, 6-(6-amino-9H-purin-9-yl)-4-methyl-, (2S-cis)- provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
132152-75-1 |
|---|---|
分子式 |
C11H16N6O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
[(2S,6R)-6-(6-aminopurin-9-yl)-4-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C11H16N6O2/c1-16-2-7(4-18)19-8(3-16)17-6-15-9-10(12)13-5-14-11(9)17/h5-8,18H,2-4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1 |
InChIキー |
CCKNOEUQVDQUJA-JGVFFNPUSA-N |
異性体SMILES |
CN1C[C@H](O[C@H](C1)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
CN1CC(OC(C1)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


